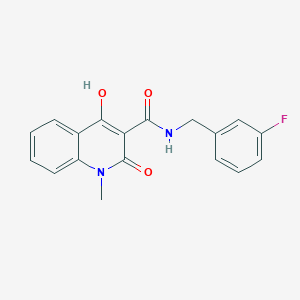
1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as ABQ-48, is a quinolinecarboxamide derivative that has shown potential as a therapeutic agent in scientific research. The compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
作用机制
The mechanism of action of 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but studies have suggested that it inhibits the activity of enzymes involved in cell proliferation and survival. 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has a low toxicity profile and does not cause significant damage to healthy cells. Additionally, 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to have low binding affinity for human serum albumin, which suggests that it may have good bioavailability.
实验室实验的优点和局限性
1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for laboratory experiments, including its low toxicity profile and potential therapeutic applications. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, more research is needed to determine the optimal dosage and treatment regimen for 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide.
未来方向
There are several future directions for the study of 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One potential direction is to further explore its anticancer properties and potential use in cancer therapy. Another direction is to investigate its antibacterial properties and potential use in the treatment of bacterial infections. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Overall, 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has shown promise as a therapeutic agent in scientific research and warrants further investigation.
合成方法
1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been synthesized through various methods, including the reaction of 4-bromobenzaldehyde with 2-aminoacetophenone to form 4-bromo-2-(2-aminophenyl)quinoline-3-carbaldehyde, which is then reacted with allylamine and hydroxylamine to form 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. Another method involves the reaction of 4-bromobenzaldehyde with 2-aminoacetophenone to form 4-bromo-2-(2-aminophenyl)quinoline-3-carbaldehyde, which is then reacted with allylamine and hydroxylamine hydrochloride to form 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. Both methods have been found to yield 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide with high purity and yield.
科学研究应用
1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential therapeutic applications in scientific research. It has been found to have anticancer properties, with studies showing that it inhibits the growth of cancer cells and induces apoptosis. 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been found to have antibacterial properties, with studies showing that it inhibits the growth of both gram-positive and gram-negative bacteria. Additionally, 1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been found to have anti-inflammatory properties, with studies showing that it reduces the production of pro-inflammatory cytokines.
属性
IUPAC Name |
N-(4-bromophenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c1-2-11-22-15-6-4-3-5-14(15)17(23)16(19(22)25)18(24)21-13-9-7-12(20)8-10-13/h2-10,23H,1,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKRROYPANBQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-N-(4-bromophenyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide | |
CAS RN |
303093-28-9 |
Source


|
| Record name | 1-ALLYL-N-(4-BROMOPHENYL)-4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














